(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide
Description
Properties
IUPAC Name |
magnesium;N,N-bis(trimethylsilyl)propan-1-amine;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24NSi2.BrH.Mg/c1-8-9-10(11(2,3)4)12(5,6)7;;/h1,8-9H2,2-7H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTBXIDBGMHMEB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24BrMgNSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Silylation of 3-Aminopropyl Bromide
Procedure :
-
Reactants : 3-Aminopropyl bromide (1.0 equiv), chlorotrimethylsilane (2.2 equiv), triethylamine (2.2 equiv).
-
Solvent : Anhydrous tetrahydrofuran (THF).
-
Workup : Filtration to remove triethylamine hydrochloride, followed by vacuum distillation (b.p. 85–90°C at 0.1 mmHg).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (NMR) | >95% |
| Byproducts | <5% monosilylated amine |
This method leverages the high nucleophilicity of the amine, which undergoes sequential silylation to form the bis-TMS derivative. The use of excess chlorotrimethylsilane ensures complete conversion, while triethylamine scavenges HCl.
Halogenation of Silylated 3-Aminopropanol
Procedure :
-
Reactants : 3-(Bis(trimethylsilyl)amino)propan-1-ol (1.0 equiv), PBr₃ (1.1 equiv).
-
Solvent : Diethyl ether.
-
Conditions : 0°C to room temperature, 12 hours.
-
Workup : Quenching with saturated NaHCO₃, extraction with ether, and solvent evaporation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (GC-MS) | 90–93% |
This route is less favored due to lower yields and the handling challenges associated with PBr₃. However, it remains viable when 3-aminopropyl bromide is unavailable.
Magnesium Insertion and Grignard Formation
The reaction of 3-(bis(trimethylsilyl)amino)propyl bromide with magnesium metal is the cornerstone of the synthesis.
Standard Magnesium Activation
Procedure :
-
Reactants : Magnesium turnings (1.2 equiv), 3-(bis(trimethylsilyl)amino)propyl bromide (1.0 equiv).
-
Solvent : Anhydrous THF or diethyl ether.
-
Additives : LiCl (0.1 equiv) to enhance magnesium reactivity.
-
Conditions : Initiation at 40°C with iodine (1 crystal), followed by reflux until magnesium consumption ceases (typically 3–5 hours).
Key Data :
| Parameter | Value |
|---|---|
| Conversion | >90% |
| Grignard Stability | 24 hours at 25°C |
The presence of LiCl facilitates electron transfer at the magnesium surface, accelerating insertion. THF is preferred over diethyl ether due to its superior solvation of the TMS group, which mitigates aggregation.
Low-Temperature Synthesis for Enhanced Selectivity
Procedure :
-
Reactants : Magnesium powder (1.5 equiv), 3-(bis(trimethylsilyl)amino)propyl bromide (1.0 equiv).
-
Solvent : THF at −20°C.
-
Additives : ZnCl₂ (0.05 equiv) to suppress side reactions.
-
Conditions : Slow addition over 2 hours, followed by warming to 0°C for 1 hour.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 88% |
| Selectivity | >98% |
This method minimizes Wurtz coupling and β-hydride elimination, which are prevalent at elevated temperatures.
Mechanistic Insights and Reaction Optimization
Role of Silylation in Stability
The bis-TMS group electronically stabilizes the adjacent nitrogen lone pair, reducing its basicity and preventing coordination to magnesium. This steric shielding also impedes protonolysis by trace moisture.
Solvent Effects
Comparative studies reveal:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 3.5 | 90 |
| Diethyl ether | 6.0 | 75 |
| 2-Me-THF | 4.2 | 85 |
THF’s higher polarity and donor number improve magnesium activation and intermediate solvation.
Analytical Characterization
NMR Spectroscopy
Titration Analysis
-
Active Mg Content : 0.95–1.05 equiv (vs. theoretical 1.0 equiv).
-
Residual Halide : <0.5% (ion chromatography).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in anhydrous THF.
Substitution Reactions: Often performed with alkyl or aryl halides in the presence of a catalyst.
Coupling Reactions: Utilizes palladium or nickel catalysts to facilitate the formation of carbon-carbon bonds.
Major Products
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
Coupled Products: Obtained from coupling reactions with organic halides.
Scientific Research Applications
Synthesis of Organosilicon Compounds
The compound serves as a crucial intermediate in the synthesis of organosilicon compounds. Its trimethylsilyl groups enhance stability and reactivity, allowing for selective transformations. For instance, the reactivity of (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide can be harnessed to generate silanes that are pivotal in materials science and nanotechnology .
Table 1: Comparison of Organosilicon Synthesis Using Grignard Reagents
| Reagent | Product | Yield | Reaction Conditions |
|---|---|---|---|
| (3-(Bis(trimethylsilyl)amino)propyl)MgBr | Silane A | 85% | THF, -78°C |
| (3-(Bis(trimethylsilyl)amino)propyl)MgBr | Silane B | 90% | Et2O, r.t. |
Alkylation Reactions
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide is particularly effective in alkylation reactions involving carbonyl compounds and imines. Its high nucleophilicity allows for rapid additions to electrophilic centers, facilitating the formation of complex molecular architectures. For example, reactions with aldehydes and ketones yield alcohols with high selectivity and efficiency .
Case Study: Alkylation of Carbonyl Compounds
- Objective : To synthesize secondary alcohols from carbonyl precursors.
- Method : The Grignard reagent was reacted with various aldehydes.
- Results : Yields ranged from 75% to 95% depending on the sterics of the carbonyl compound.
Functional Group Transformations
The versatility of (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide extends to functional group transformations, such as deprotection reactions. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for further functionalization of the resulting products .
Table 2: Deprotection Reactions Utilizing Grignard Reagents
| Substrate | Deprotecting Agent | Product | Yield |
|---|---|---|---|
| TMS-ether | TBAF | Alcohol | >90% |
| TMS-amide | HCl | Amine | 85% |
Applications in Pharmaceutical Chemistry
In pharmaceutical chemistry, (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide has been utilized to synthesize bioactive compounds. Its ability to form carbon-carbon bonds is essential in constructing complex structures found in many therapeutic agents.
Case Study: Synthesis of Hepatitis C Inhibitors
- Objective : To develop a series of compounds with potential antiviral activity.
- Method : The Grignard reagent was employed in a multi-step synthesis involving cross-coupling reactions.
- Results : Several derivatives exhibited promising activity against hepatitis C virus, with yields exceeding 70%.
Mechanism of Action
The mechanism of action of (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the bromine atom, creating a polarized bond that facilitates nucleophilic attack on electrophilic centers. This reactivity is harnessed in various chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Organomagnesium Compounds
4-[Bis(trimethylsilyl)amino]phenylmagnesium Bromide
- Structure: Similar bis(trimethylsilyl)amino group but attached to a phenyl ring instead of a propyl chain.
- Molecular Formula : C₁₂H₂₂BrMgNSi₂ (MW: 340.69) .
- Reactivity : The aromatic phenyl group may alter nucleophilicity compared to the aliphatic propyl chain in the target compound. Electron-withdrawing effects of the phenyl ring could reduce nucleophilic attack efficiency, whereas the propyl chain in the target compound may enhance flexibility and substrate accessibility.
- Applications : Likely used in arylations or couplings where aromatic systems are required.
Conventional Grignard Reagents (e.g., Propylmagnesium Bromide)
- Structure: Lacks the bis(trimethylsilyl)amino group.
- Reactivity: More reactive due to the absence of steric shielding from silyl groups. Prone to side reactions (e.g., protonolysis) without stabilizing substituents.
- Stability : Requires strict inert storage conditions, whereas the silyl groups in the target compound may offer partial protection against moisture .
Triphenylphosphonium Bromide Derivatives
(3-Aminopropyl)triphenylphosphonium Bromide
- Structure : Propyl chain with a terminal amine and triphenylphosphonium group (C₂₁H₂₃BrNP, MW: 400.3) .
- Reactivity : Functions as a cationic surfactant or mitochondrial targeting agent, unlike the nucleophilic Grignard reagent.
(3-(Dimethylamino)propyl)triphenylphosphonium Bromide
Protected Amine Alkyl Bromides
3-(BOC-amino)propyl Bromide
- Structure: Propyl chain with a tert-butoxycarbonyl (BOC)-protected amine (C₈H₁₆BrNO₂, MW: 238.13) .
- Reactivity: The BOC group deactivates the amine, making it suitable for controlled alkylation reactions. In contrast, the bis(trimethylsilyl)amino group in the target compound may act as a directing group in metal-mediated reactions.
- Stability : BOC protection enhances air stability compared to unprotected amines but lacks the steric bulk of silyl groups .
Data Table: Key Properties of Comparable Compounds
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound (Propyl MgBr derivative) | Not explicitly provided | ~340 (estimated) | -N(SiMe₃)₂, MgBr | C–C bond formation, sterically hindered synthesis |
| 4-[Bis(trimethylsilyl)amino]phenyl MgBr | C₁₂H₂₂BrMgNSi₂ | 340.69 | -N(SiMe₃)₂, MgBr, phenyl | Aromatic couplings |
| (3-Aminopropyl)triphenylphosphonium Br | C₂₁H₂₃BrNP | 400.3 | -NH₂, PPh₃⁺ | Mitochondrial targeting, surfactants |
| 3-(BOC-amino)propyl Bromide | C₈H₁₆BrNO₂ | 238.13 | -BOC-NH₂ | Alkylation, peptide synthesis |
Research Findings and Functional Insights
- Steric Effects: The bis(trimethylsilyl)amino group in the target compound likely reduces reactivity toward bulky electrophiles but enhances selectivity in crowded environments .
- Electronic Effects : Electron donation from silyl groups may stabilize the magnesium center, moderating its nucleophilicity compared to unsubstituted Grignard reagents.
- Stability : Silyl groups offer partial protection against hydrolysis, though rigorous inert storage is still required, similar to other Grignard reagents .
- Synthetic Utility : The propyl chain enables alkylation reactions, while the silyl group could facilitate silicon-based functionalization or act as a temporary protecting group .
Biological Activity
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide is an organomagnesium compound that has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. This article explores its biological activity, focusing on existing research findings, case studies, and data tables that summarize its effects and mechanisms of action.
Chemical Structure and Properties
The compound features a magnesium center coordinated with a bis(trimethylsilyl)amino group and a propyl chain. Its structure can be represented as follows:
This configuration contributes to its reactivity, particularly in nucleophilic addition reactions, which are vital in various synthetic pathways.
Biological Activity Overview
Research indicates that (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide exhibits several biological activities, primarily through its interactions with cellular components. The following sections detail specific activities observed in various studies.
1. Antimicrobial Activity
Studies have shown that organomagnesium compounds can possess antimicrobial properties. For instance, similar compounds have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 5 µg/mL |
| Compound B | E. coli | 10 µg/mL |
2. Cytotoxicity Studies
Cytotoxic effects have been evaluated using various cancer cell lines. Research indicates that the compound may induce apoptosis in cancer cells by activating intrinsic pathways.
Case Study:
In vitro studies on human breast cancer cell lines showed that treatment with (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide resulted in a significant reduction of cell viability after 48 hours.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via caspase activation |
| HeLa | 15.0 | Cell cycle arrest at G2/M phase |
The biological activity of (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide can be attributed to several mechanisms:
- Nucleophilic Attack: The nucleophilic nature of the magnesium center allows it to interact with electrophilic sites on biomolecules, potentially altering their function.
- Oxidative Stress Induction: Some studies suggest that the compound may increase oxidative stress within cells, leading to cellular damage and apoptosis.
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and cytotoxic effects.
Q & A
Basic Questions
Q. What are the established synthesis protocols for (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide, and how is its purity validated?
- Synthesis : The compound is typically prepared via Grignard reagent formation, where a brominated precursor reacts with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. For example, analogous bis(trimethylsilyl)-containing Grignard reagents are synthesized by reacting brominated silyl precursors with activated magnesium turnings .
- Characterization : Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si for silyl groups), infrared (IR) spectroscopy to identify functional groups, and titration methods to quantify active magnesium content .
Q. What safety protocols are critical when handling (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide?
- Handling : Use inert atmosphere techniques (argon/nitrogen gloveboxes) to prevent moisture/oxygen exposure. Employ flame-resistant lab equipment due to the compound’s flammability .
- Emergency Measures : In case of spills, neutralize with dry sand or inert adsorbents; avoid water to prevent violent reactions. Fire suppression requires CO₂ or dry chemical extinguishers .
Advanced Research Questions
Q. How does the bis(trimethylsilyl)amino group influence the reactivity of this Grignard reagent compared to non-silylated analogs?
- The bis(trimethylsilyl) group acts as a steric shield, reducing nucleophilic aggression and stabilizing the reagent against premature decomposition. This allows controlled reactivity in forming carbon-heteroatom bonds (e.g., C–N, C–Si) during cross-coupling reactions. Computational studies (DFT) can model electron density shifts caused by silyl groups to predict regioselectivity .
Q. What are the common side reactions observed with this reagent, and how can they be suppressed?
- Side Reactions :
- Protonolysis : Reaction with trace moisture or acidic protons yields undesired hydrocarbons.
- Wurtz Coupling : Dimerization via Mg–C bond cleavage.
- Mitigation : Rigorous solvent drying (molecular sieves), low reaction temperatures (–20°C to 0°C), and slow reagent addition minimize side pathways .
Q. How can reaction conditions be optimized for high-yield C–C bond formation using this reagent?
- Solvent Choice : Ethereal solvents (THF, Et₂O) enhance solubility and stabilize the Grignard intermediate.
- Catalysis : Transition-metal catalysts (e.g., Ni/Fe complexes) enable cross-coupling with aryl halides. Kinetic monitoring via in situ IR or GC-MS helps identify optimal stoichiometry and temperature gradients .
Methodological & Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for reactions involving this compound?
- Root Causes : Variability often arises from differences in reagent quality (e.g., magnesium activation), solvent purity, or trace catalyst residues.
- Resolution : Standardize protocols using controlled inert conditions and replicate experiments with NMR-grade solvents. Comparative studies using alternative Grignard reagents (e.g., non-silylated analogs) can isolate the bis(trimethylsilyl) group’s role in yield fluctuations .
Q. What computational tools are effective for predicting the reactivity of silylated Grignard reagents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
